Isometronidazole

Description

Propriétés

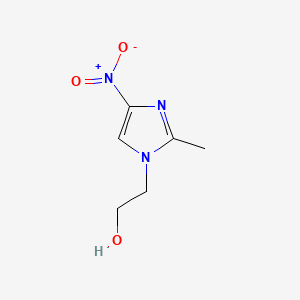

IUPAC Name |

2-(2-methyl-4-nitroimidazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-5-7-6(9(11)12)4-8(5)2-3-10/h4,10H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXWJXPKLRYMHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1CCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00220766 | |

| Record name | Isometronidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705-19-1 | |

| Record name | Isometronidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=705-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isometronidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isometronidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-METHYL-4-NITRO-1H-IMIDAZOL-1-YL)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WI2PRW4QM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Isometronidazole (CAS 705-19-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isometronidazole, with the CAS registry number 705-19-1, is a synthetic nitroimidazole derivative. It is structurally an isomer of the widely used antimicrobial agent, metronidazole.[1] this compound is of significant interest to the scientific community for its potential therapeutic applications, primarily as an antimicrobial agent and a hypoxic cell sensitizer in cancer therapy. Its biological activity is intrinsically linked to the nitro group on the imidazole ring, which is a key feature for its mechanism of action.[2] This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, mechanism of action, and relevant experimental protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development and application in research and medicine. The key properties of this compound are summarized below.

Structural Information

-

IUPAC Name: 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol

-

Synonyms: 2-Methyl-4-nitro-1H-imidazole-1-ethanol, 1-(2-Hydroxyethyl)-2-methyl-4-nitroimidazole, Izoklion, Mizonidazole[2][3]

-

CAS Number: 705-19-1

-

Molecular Formula: C₆H₉N₃O₃[4]

-

Molecular Weight: 171.15 g/mol

Tabulated Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 126.7-127.8 °C | [Kim, Pilho; Journal of Medicinal Chemistry, (2009), 52(5), 1317-1328] |

| 128-130 °C | [BOC Sciences] | |

| Solubility | Weak water solubility | [BOC Sciences] |

| Low lipophilicity | [BOC Sciences] | |

| Appearance | Pale Yellow to Orange Solid | [BOC Sciences] |

Mechanism of Action

This compound exhibits a dual mechanism of action, functioning as both an antimicrobial agent against anaerobic organisms and as a hypoxic cell sensitizer. Both actions are predicated on the reductive activation of its nitro group.

Antimicrobial Activity

As a member of the nitroimidazole class, this compound's antimicrobial effect is selective for anaerobic bacteria and protozoa. In the low-oxygen environment of these organisms, the nitro group of this compound is reduced by cellular reductases, such as ferredoxin. This reduction process leads to the formation of highly reactive nitroso radicals and other cytotoxic intermediates. These reactive species can then interact with and damage critical cellular components, most notably DNA, leading to strand breaks and inhibition of nucleic acid synthesis, ultimately resulting in microbial cell death.

References

An In-depth Technical Guide to the Synthesis and Characterization of Isometronidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Isometronidazole, a significant nitroimidazole derivative. This document details the chemical pathways for its synthesis, extensive protocols for its characterization, and summarizes its physicochemical and spectroscopic data.

Introduction

This compound, chemically known as 1-(2-hydroxyethyl)-2-methyl-4-nitro-1H-imidazole, is an isomer of the widely used antimicrobial agent, metronidazole. As a synthetic nitroimidazole derivative, it exhibits broad-spectrum activity against anaerobic bacteria and certain protozoa.[1] The biological activity of this compound is attributed to its nitro group, which, upon reduction within microbial cells, forms reactive intermediates that induce DNA damage and inhibit nucleic acid synthesis, ultimately leading to cell death.[1] This guide serves as a technical resource for professionals engaged in the research and development of nitroimidazole-based therapeutics.

Synthesis of this compound

The synthesis of this compound primarily involves the N-alkylation of 2-methyl-4(5)-nitroimidazole. The starting material, a mixture of 2-methyl-4-nitroimidazole and 2-methyl-5-nitroimidazole, is commercially available or can be synthesized through the nitration of 2-methylimidazole. The subsequent alkylation is a critical step that introduces the 2-hydroxyethyl group onto the imidazole ring. Two common synthetic routes are outlined below.

Synthesis of the Precursor: 2-Methyl-4(5)-nitroimidazole

The precursor, 2-methyl-4(5)-nitroimidazole, is typically prepared by the nitration of 2-methylimidazole using a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures.[2]

Experimental Protocol: Synthesis of 2-Methyl-4(5)-nitroimidazole [2]

-

Materials: 2-methylimidazole, concentrated nitric acid, concentrated sulfuric acid, ice.

-

Procedure:

-

Dissolve 2-methylimidazole (0.44 moles, 36 grams) in concentrated nitric acid (6 mL). Control the exothermic reaction by adding ice to maintain a temperature of 30-40°C.

-

Slowly add concentrated sulfuric acid (5 mL) to the solution.

-

Heat the reaction mixture to boiling for 1 hour.

-

Cool the mixture and then add a 1:1 mixture of concentrated sulfuric acid and nitric acid (8 mL).

-

Heat the reaction mixture for an additional hour.

-

Pour the reaction mixture onto ice to precipitate the product.

-

Filter the precipitate and wash it three times with water.

-

Dry the precipitate in the air to obtain 2-methyl-5(4)-nitroimidazole.

-

Synthesis of this compound via Alkylation

Method A: Reaction with Ethylene Oxide

A common and efficient method for the synthesis of this compound involves the reaction of 2-methyl-4(5)-nitroimidazole with ethylene oxide in the presence of an acid catalyst, such as formic acid or phosphoric acid.[3] This reaction leads to the formation of a mixture of this compound (4-nitro isomer) and metronidazole (5-nitro isomer).

Experimental Protocol: Synthesis of this compound with Ethylene Oxide

-

Materials: 2-methyl-4(5)-nitroimidazole, ethylene oxide, formic acid (98-100%), water, sulfuric acid, ammonia water.

-

Procedure:

-

Dissolve 254 parts of 2-methyl-4(5)-nitroimidazole in 736 parts of 98% formic acid.

-

Introduce 176 parts of ethylene oxide into the solution at 30-40°C over 20-30 minutes with thorough stirring.

-

Stir the mixture for 2.5 hours at 30-40°C.

-

Distill off the formic acid under reduced pressure (30 mbar) with a water bath temperature up to 85°C.

-

Add 600 parts of water to the evaporation residue.

-

Adjust the pH of the acidic solution to 1.25 with concentrated sulfuric acid at 20°C to precipitate unreacted 2-methyl-4(5)-nitroimidazole.

-

Stir the mixture for 1 hour at 20-30°C, then filter off the solid and wash with water.

-

Adjust the pH of the filtrate and wash water to 6 with ammonia water at 20°C.

-

Cool the mixture in an ice bath for 1 hour to precipitate the product, a mixture of this compound and metronidazole.

-

Filter the product and purify by recrystallization.

-

Method B: Reaction with 2-Chloroethanol

An alternative route involves the alkylation of 2-methyl-4(5)-nitroimidazole with 2-chloroethanol. This reaction is typically carried out in the presence of a base and a suitable solvent.

Experimental Protocol: Synthesis of this compound with 2-Chloroethanol

-

Materials: 2-methyl-4(5)-nitroimidazole, 2-chloroethanol, potassium carbonate (K₂CO₃), acetonitrile (CH₃CN).

-

Procedure:

-

To a solution of 2-methyl-4(5)-nitroimidazole (7.87 mmol) in acetonitrile, add potassium carbonate (8.7 mmol).

-

Stir the mixture for 15 minutes.

-

Add 2-chloroethanol (15.74 mmol) dropwise.

-

Heat the reaction mixture at 60°C and monitor the disappearance of the starting material by TLC.

-

After the reaction is complete, evaporate the solvent.

-

Dissolve the crude product in ethyl acetate, wash with water and brine, and dry over magnesium sulfate.

-

Evaporate the solvent and purify the residue by column chromatography.

-

The following diagram illustrates the general synthesis pathway of this compound.

Caption: General synthesis pathway for this compound.

Characterization of this compound

A combination of spectroscopic and chromatographic techniques is employed for the structural elucidation and purity assessment of this compound.

Spectroscopic Characterization

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| H-5 | ~8.2 | s | Imidazole ring proton |

| N-CH₂ | ~4.7 | t | Methylene protons adjacent to imidazole N |

| CH₂-OH | ~4.3 | t | Methylene protons adjacent to hydroxyl group |

| -OH | Variable | s (broad) | Hydroxyl proton |

| C-CH₃ | ~2.4 | s | Methyl protons |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| C4 (C-NO₂) | ~147 | Carbon bearing the nitro group |

| C2 (C-CH₃) | ~145 | Carbon bearing the methyl group |

| C5 | ~121 | Imidazole ring carbon |

| N-CH₂ | ~48 | Methylene carbon adjacent to imidazole N |

| CH₂-OH | ~63 | Methylene carbon adjacent to hydroxyl group |

| C-CH₃ | ~13 | Methyl carbon |

Experimental Protocol: NMR Spectroscopy

-

Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Procedure:

-

Dissolve a small amount of the purified this compound sample in the chosen deuterated solvent.

-

Acquire ¹H and ¹³C NMR spectra.

-

Process the data (Fourier transform, phase correction, baseline correction).

-

Analyze the chemical shifts, integration, and multiplicity to confirm the structure.

-

3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule. The spectrum is expected to show characteristic absorption bands for the hydroxyl, nitro, and imidazole groups. The FTIR spectrum of metronidazole provides a close reference for the expected peaks in this compound.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad) |

| C-H stretch (alkane) | 2850-3000 |

| C=N stretch (imidazole ring) | ~1520 |

| N=O asymmetric stretch (nitro group) | ~1530 |

| N=O symmetric stretch (nitro group) | ~1370 |

| C-O stretch (alcohol) | 1050-1150 |

Experimental Protocol: FTIR Spectroscopy

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.

-

Procedure:

-

Acquire the background spectrum.

-

Acquire the sample spectrum.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

Analyze the positions and shapes of the absorption bands to identify functional groups.

-

3.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. Electron ionization (EI) is a common technique used for this purpose. The molecular ion peak [M]⁺ is expected at m/z 171.15. The fragmentation pattern will be characteristic of the molecule's structure.

Experimental Protocol: Mass Spectrometry

-

Instrument: A mass spectrometer with an appropriate ionization source (e.g., EI or ESI).

-

Procedure:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum.

-

Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structure.

-

Chromatographic Characterization

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of synthesized this compound and for separating it from its isomer, metronidazole. Reversed-phase HPLC with a C18 column is commonly employed.

Experimental Protocol: HPLC Analysis

-

Instrument: A High-Performance Liquid Chromatography system with a UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a buffer (e.g., 0.05M KH₂PO₄, pH 3.5) and an organic solvent (e.g., acetonitrile). A gradient or isocratic elution can be used.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the nitroimidazole chromophore absorbs, typically around 320 nm.

-

Procedure:

-

Prepare a standard solution of this compound of known concentration.

-

Prepare the sample solution.

-

Inject the standard and sample solutions into the HPLC system.

-

Analyze the chromatograms to determine the retention time and peak area, which are used to assess purity and quantify the analyte.

-

The following diagram illustrates a general workflow for the characterization of this compound.

Caption: General workflow for the characterization of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation and pharmacokinetic profile. While specific experimental data for this compound is limited, the properties are expected to be similar to its isomer, metronidazole.

| Property | Value (Metronidazole as reference) |

| Molecular Formula | C₆H₉N₃O₃ |

| Molecular Weight | 171.15 g/mol |

| Appearance | White to pale yellow crystalline powder |

| Melting Point | 159-163 °C |

| Solubility | Sparingly soluble in water and ethanol; soluble in dilute acids. |

| pKa | ~2.5 (imidazole ring) |

Mechanism of Action

The antimicrobial activity of this compound is dependent on the reduction of its nitro group. This process occurs preferentially in anaerobic organisms, which have the necessary low redox potential.

The following diagram illustrates the proposed mechanism of action.

Caption: Proposed mechanism of action for this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The synthetic routes, primarily involving the alkylation of 2-methyl-4(5)-nitroimidazole, are well-established. A comprehensive suite of analytical techniques, including NMR, FTIR, MS, and HPLC, is essential for the unambiguous structural confirmation and purity assessment of the final product. Understanding the physicochemical properties and mechanism of action of this compound is fundamental for its further development as a potential therapeutic agent. This guide serves as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development.

References

Isometronidazole's Mechanism of Action: A Technical Guide

Disclaimer: Isometronidazole is a synthetic nitroimidazole derivative, structurally similar to metronidazole. Due to a lack of extensive specific research on this compound, this guide outlines its mechanism of action based on the well-established activity of metronidazole. The biochemical and molecular processes described are largely inferred from studies on metronidazole and are presumed to be highly comparable.

Introduction

This compound is a synthetic antimicrobial agent belonging to the nitroimidazole class of compounds.[1] It is primarily effective against anaerobic bacteria and certain protozoa.[1] The core of its biological activity lies in its nitro group, which is fundamental to its mechanism of action.[1] this compound acts as a prodrug that requires reductive activation within the target organism to exert its cytotoxic effects.

Core Mechanism: Reductive Activation and DNA Damage

The selective toxicity of this compound towards anaerobic and microaerophilic organisms is a direct consequence of their unique metabolic pathways. The mechanism can be dissected into several key stages:

Stage 1: Cellular Uptake this compound, being a small and lipophilic molecule, enters the microbial cell via passive diffusion.

Stage 2: Reductive Activation Under the low redox potential conditions characteristic of anaerobic organisms, the nitro group of this compound is reduced. This critical activation step is catalyzed by electron transport proteins with low redox potentials, such as ferredoxin or flavodoxin, which are abundant in anaerobes. In this process, a single electron is transferred to the nitro group, forming a highly reactive nitroso free radical.

Stage 3: Cytotoxicity and DNA Damage The generated nitroso free radicals are potent cytotoxic agents. They interact with and induce damage to various cellular macromolecules, with DNA being the primary target. The interaction with DNA leads to a loss of its helical structure, strand breakage, and ultimately, inhibition of nucleic acid synthesis. This irreversible damage to the genetic material is the principal cause of cell death.

Stage 4: Concentration Gradient and Enhanced Uptake The intracellular reduction of this compound maintains a concentration gradient that favors the continued influx of the drug into the cell, thereby amplifying its cytotoxic effect.

Signaling Pathway and Molecular Interactions

The following diagram illustrates the proposed signaling pathway for the activation and action of this compound, based on the metronidazole model.

Quantitative Data

| Parameter | Organism | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | Gardnerella vaginalis | 4 µg/ml | [] |

| Minimum Bactericidal Concentration (MBC) | Gardnerella vaginalis | 16 µg/ml | [] |

| Peak Plasma Concentration (1.5g IV dose) | Human | 30-40 mg/L |

Experimental Protocols

The mechanism of action of nitroimidazoles like this compound has been elucidated through a variety of experimental techniques. Below are outlines of key methodologies.

5.1. Determination of Minimum Inhibitory (MIC) and Bactericidal (MBC) Concentrations

-

Objective: To determine the minimum concentration of the drug that inhibits visible growth and the minimum concentration that kills 99.9% of the initial bacterial inoculum.

-

Protocol:

-

A series of twofold dilutions of this compound are prepared in a suitable liquid growth medium.

-

Each dilution is inoculated with a standardized suspension of the test organism (e.g., 10^6 colony-forming units per ml).

-

The cultures are incubated under appropriate anaerobic conditions for a specified period (e.g., 48 hours).

-

The MIC is determined as the lowest concentration of the drug that shows no visible turbidity.

-

To determine the MBC, aliquots from the clear tubes are subcultured onto drug-free agar plates.

-

The plates are incubated, and the MBC is the lowest concentration from which no bacterial growth occurs on the subculture plates.

-

5.2. DNA Damage Assays

-

Objective: To assess the extent of DNA damage induced by the drug.

-

Protocol (Comet Assay):

-

Microbial cells are exposed to this compound for a defined period.

-

The cells are then embedded in agarose on a microscope slide and lysed to remove membranes and proteins, leaving the DNA.

-

The slides are subjected to electrophoresis. Damaged DNA (containing strand breaks) will migrate away from the nucleus, forming a "comet tail."

-

The DNA is stained with a fluorescent dye and visualized under a microscope. The length and intensity of the comet tail are proportional to the extent of DNA damage.

-

The following diagram outlines the workflow for a typical DNA damage assay.

Conclusion

The antimicrobial efficacy of this compound is intrinsically linked to its chemical structure, specifically the nitro group. Its mechanism of action, inferred from the extensive research on metronidazole, involves a process of reductive activation within anaerobic microorganisms, leading to the generation of cytotoxic free radicals that cause lethal damage to DNA. This targeted activation ensures its selective toxicity against anaerobic pathogens while sparing aerobic host cells. Further research specifically focused on this compound is warranted to delineate any subtle differences in its activity and spectrum compared to other nitroimidazoles.

References

An In-Depth Technical Guide to Isometronidazole: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isometronidazole, a 4-nitroimidazole derivative, represents a significant scaffold in medicinal chemistry. As a structural isomer of the widely-used antimicrobial agent metronidazole (a 5-nitroimidazole), this compound and its analogs offer a platform for developing novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships, and experimental evaluation of this compound and its derivatives. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new antimicrobial and radiosensitizing agents.

Core Concepts: The Nitroimidazole Scaffold

The biological activity of nitroimidazoles is intrinsically linked to the reductive activation of the nitro group. Under the anaerobic or hypoxic conditions characteristic of certain bacterial and protozoal infections, as well as solid tumors, the nitro group undergoes a series of one-electron reductions. This process is catalyzed by microbial nitroreductases, such as pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms. The reduction leads to the formation of highly reactive nitroso and hydroxylamine intermediates, as well as the nitro radical anion. These reactive species are cytotoxic, primarily through their interaction with DNA, leading to strand breaks and loss of helical structure, ultimately resulting in cell death.[1][2]

Synthesis of this compound and Its Analogs

The synthesis of this compound, 1-(2-hydroxyethyl)-2-methyl-4-nitroimidazole, and its derivatives typically involves the N-alkylation of a 2-methyl-4(5)-nitroimidazole precursor. The regioselectivity of this reaction is a critical factor, yielding both the 4-nitro (this compound) and 5-nitro (metronidazole) isomers.

General Synthetic Approach

A common route to this compound involves the reaction of 2-methyl-4(5)-nitroimidazole with an alkylating agent, such as 2-chloroethanol or ethylene oxide, in a suitable solvent and often in the presence of a base to facilitate the nucleophilic substitution.[3][4]

Illustrative Synthetic Workflow

References

- 1. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metronidazole - Wikipedia [en.wikipedia.org]

- 3. EP0150407B1 - Process for the preparation of 1(2-hydroxyethyl)-2-methyl-5-nitroimidazole of high purity - Google Patents [patents.google.com]

- 4. US4925952A - Process for preparing 1-hydroxyalkyl-5-nitroimidazoles - Google Patents [patents.google.com]

An In-Depth Technical Guide to the In Vitro Activity of Metronidazole and its Isomers

Audience: Researchers, scientists, and drug development professionals.

Introduction: This technical guide provides a comprehensive overview of the in vitro activity of metronidazole, a key antimicrobial agent from the 5-nitroimidazole class. Due to the limited specific data on "isometronidazole" in publicly available literature, this document focuses on the extensively studied parent compound, metronidazole. Its activity is primarily directed against anaerobic microorganisms, including protozoa and bacteria. The principles and methodologies described herein are fundamental to the in vitro assessment of this class of compounds. This guide details its mechanism of action, summarizes its activity against key pathogens through quantitative data, and provides standardized experimental protocols for its evaluation.

Mechanism of Action

Metronidazole is a prodrug that requires reductive activation to exert its cytotoxic effects. This selective activation occurs only in anaerobic or microaerophilic organisms, which possess the necessary low redox potential electron-transfer proteins, such as ferredoxin.

The key steps are:

-

Cellular Uptake: The small, uncharged metronidazole molecule passively diffuses across the cell membrane of the anaerobic microorganism.

-

Reductive Activation: Inside the cell, the nitro group of the metronidazole molecule is reduced. This process is catalyzed by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) in protozoa or nitroreductases in bacteria.[1][2] This reduction creates a short-lived, highly reactive nitroso free radical.

-

DNA Damage: The reactive intermediate binds to and disrupts the helical structure of the organism's DNA, leading to strand breakage and subsequent cell death.[3]

-

Drug Recycling: The reduction process maintains a concentration gradient, encouraging the further uptake of the drug into the cell.

Resistance to metronidazole is often linked to impaired activation of the drug. In Trichomonas vaginalis, resistance can arise from decreased activity of the PFOR enzyme system.[2] Similarly, resistant strains of Bacteroides fragilis have shown reduced nitroreductase activity and a decreased ability to take up the drug.[1]

Quantitative Data on In Vitro Activity

The efficacy of metronidazole is typically quantified by the Minimum Inhibitory Concentration (MIC) for bacteria or the Minimum Lethal Concentration (MLC) for protozoa. These values can vary based on the species, strain, and testing conditions (aerobic vs. anaerobic).

Table 1: Activity Against Anaerobic Bacteria

| Organism | Strain Type | MIC (µg/mL or mg/L) | Reference |

| Bacteroides fragilis group | 55 Strains | Comparable to Ornidazole | |

| Bacteroides fragilis | N/A | Highly Susceptible (Median MIC: 1 mg/L) | |

| Clostridium perfringens | N/A | Highly Susceptible | |

| Gardnerella vaginalis | 11 Strains | 2 - ≥128 mg/L (Median: 32 mg/L) | |

| Mobiluncus spp. | 14 Strains | 0.5 - ≥128 mg/L (Median: 16 mg/L) | |

| Various Anaerobes | 10 Strains | Mean MIC: 1 µg/mL (Aerobic w/ antioxidants) | |

| Propionibacterium | N/A | Often Resistant | |

| Actinomyces | N/A | Often Resistant |

Note: 1 µg/mL is equivalent to 1 mg/L.

Table 2: Activity Against Trichomonas vaginalis

| Strain Type / Condition | Testing Condition | MLC (µg/mL) | Reference |

| Clinically Cured Isolates | Aerobic | Geometric Mean: 24.1 | |

| Clinically Cured Isolates | Anaerobic | Geometric Mean: 1.6 | |

| Treatment-Resistant Isolates | Aerobic | Geometric Mean: 195.5 | |

| Treatment-Resistant Isolates | Anaerobic | Geometric Mean: 5.05 | |

| Isolates from Successful Treatment | N/A | Median: 6.3 | |

| General Clinical Isolates | Aerobic | Range: 0.5 - 32 | |

| Induced Resistant Strains | Anaerobic | 556 - 1,600 |

Table 3: Activity Against Giardia lamblia (trophozoites)

| Strain Type / Condition | Endpoint | Concentration (µg/mL or µM) | Reference |

| Axenic Culture | 100% Immobilization (24h) | Range: 1.6 - 50 µg/mL | |

| Metronidazole-Susceptible Lines | MIC | 6.3 µM | |

| Axenically Cultivated | LD50 (12h) | 500 µg/mL |

Experimental Protocols

Accurate in vitro testing requires standardized protocols. Below are detailed methodologies for determining the antimicrobial activity of metronidazole.

Protocol 1: MIC Determination for Anaerobic Bacteria (Broth Microdilution)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Media Preparation: Prepare a suitable broth medium, such as Schaedler Broth or supplemented Brucella Broth. Autoclave and cool to room temperature inside an anaerobic chamber.

-

Inoculum Preparation:

-

Culture the anaerobic bacteria on an appropriate agar plate (e.g., Brucella agar with 5% laked sheep blood) in an anaerobic environment (35-37°C) for 24-48 hours.

-

Harvest colonies to create a suspension in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Drug Dilution:

-

Prepare a stock solution of metronidazole in a suitable solvent (e.g., water or DMSO).

-

Perform serial two-fold dilutions in a 96-well microtiter plate using the prepared broth medium to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the prepared bacterial suspension.

-

Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

-

Incubate the plate under anaerobic conditions at 35-37°C for 48 hours.

-

-

Result Interpretation: The MIC is the lowest concentration of metronidazole at which no visible growth (turbidity) is observed.

Protocol 2: MLC Determination for Trichomonas vaginalis

Susceptibility testing for T. vaginalis is critical, and results can differ significantly between aerobic and anaerobic conditions.

-

Media and Isolate Preparation:

-

Culture T. vaginalis isolates in Trypticase-Yeast Extract-Maltose (TYM) medium, supplemented with serum, at 37°C.

-

Harvest organisms in the logarithmic growth phase and adjust the concentration to approximately 1 x 10⁵ trichomonads/mL.

-

-

Drug Dilution:

-

Prepare a stock solution of metronidazole.

-

In sterile culture tubes or a 96-well plate, perform serial dilutions of the drug in TYM medium to achieve the final desired concentrations (e.g., 0.2 to 400 µg/mL).

-

-

Inoculation and Incubation:

-

Add the prepared T. vaginalis inoculum to each tube/well.

-

Include a drug-free growth control.

-

For anaerobic testing, incubate in an anaerobic jar or chamber at 37°C.

-

For aerobic testing, incubate in a standard CO₂ incubator at 37°C.

-

-

Result Interpretation:

-

After 48 hours of incubation, assess the viability of the trichomonads in each tube/well using an inverted microscope.

-

The MLC is the lowest concentration of metronidazole at which no motile trichomonads are observed.

-

Summary and Conclusion

The in vitro evaluation of metronidazole reveals its potent and selective activity against a wide range of anaerobic bacteria and protozoan parasites. Its efficacy is intrinsically linked to the metabolic machinery of these organisms, which reduces the drug to its active, DNA-damaging form. Quantitative data, primarily MIC and MLC values, confirm its high activity against pathogens like B. fragilis, T. vaginalis, and G. lamblia, although resistance is a documented concern. Standardized protocols for susceptibility testing are crucial for reproducible results and for monitoring the emergence of resistance, with the oxygen tension during incubation being a particularly critical variable for organisms like T. vaginalis. The methodologies and data presented in this guide serve as a foundational resource for researchers engaged in the study and development of nitroimidazole-based antimicrobial agents.

References

- 1. Nitroimidazoles: in vitro activity and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro induced anaerobic resistance to metronidazole in Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

Isometronidazole: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isometronidazole is a synthetic nitroimidazole derivative recognized for its antimicrobial properties.[1] Structurally identified as 1-(2-Hydroxyethyl)-2-methyl-4-nitro-1H-imidazole, it belongs to the same class as metronidazole, a widely studied and clinically significant antimicrobial agent.[1] Given the limited specific data available for this compound, this guide will leverage the extensive research on metronidazole to provide a comprehensive understanding of the probable pharmacokinetic and pharmacodynamic profile of this compound. It is presumed that as a nitroimidazole derivative, this compound shares fundamental mechanisms of action and disposition characteristics with metronidazole.

Core Concepts: Pharmacokinetics and Pharmacodynamics

The therapeutic efficacy and safety of a drug are governed by two key principles: pharmacokinetics and pharmacodynamics.

-

Pharmacokinetics (PK) : This branch of pharmacology studies how the body affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME).[2]

-

Pharmacodynamics (PD) : This area focuses on what the drug does to the body, including its mechanism of action and the relationship between drug concentration and its effect.

Pharmacokinetics of Nitroimidazoles (with Metronidazole as the Archetype)

The following sections detail the ADME properties of metronidazole, which are expected to be analogous to this compound.

Absorption

Metronidazole is characterized by its excellent oral absorption.

-

Bioavailability : Oral administration of metronidazole tablets results in almost complete absorption, with a bioavailability exceeding 90%.

-

Routes of Administration : While oral administration is common, metronidazole can also be administered rectally and intravaginally, with absorption rates of 67-82% and 20-56% respectively, compared to oral administration. Intravenous administration provides 100% bioavailability.

-

Factors Affecting Absorption : Food does not significantly affect the absorption of metronidazole.

Distribution

Once absorbed, metronidazole is widely distributed throughout the body.

-

Protein Binding : It exhibits low plasma protein binding, at less than 20%.

-

Volume of Distribution : The steady-state volume of distribution in adults ranges from 0.51 to 1.1 L/kg.

-

Tissue Penetration : Metronidazole effectively penetrates most tissues, achieving concentrations of 60-100% of plasma levels in various sites, including the central nervous system.

Metabolism

Metronidazole is extensively metabolized in the liver.

-

Metabolic Pathways : The primary route of metabolism involves oxidation of the side chain, hydroxylation, and glucuronide conjugation. This process results in the formation of several metabolites.

-

Active Metabolites : The main metabolite, a hydroxy metabolite, possesses biological activity that is 30-65% of the parent compound and has a longer elimination half-life.

Excretion

The parent drug and its metabolites are eliminated from the body through renal and fecal routes.

-

Urinary Excretion : The majority of metronidazole and its metabolites are excreted in the urine, with less than 12% of the dose being excreted as the unchanged drug.

-

Impact of Renal and Hepatic Impairment : While renal failure does not significantly affect the pharmacokinetics of the parent drug, it can lead to the accumulation of metabolites. Liver disease, however, can decrease the clearance of metronidazole, necessitating dosage adjustments.

Table 1: Summary of Metronidazole Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Oral Bioavailability | > 90% | |

| Rectal Bioavailability | 67-82% | |

| Intravaginal Bioavailability | 20-56% | |

| Plasma Protein Binding | < 20% | |

| Volume of Distribution | 0.51-1.1 L/kg | |

| Primary Route of Metabolism | Hepatic | |

| Primary Route of Excretion | Renal | |

| Unchanged Drug in Urine | < 12% |

Pharmacodynamics of this compound and Other Nitroimidazoles

The antimicrobial effect of this compound is attributed to its nitro group, which is fundamental to its biological activity.

Mechanism of Action

The bactericidal action of nitroimidazoles like this compound against anaerobic bacteria and certain protozoa is a multi-step process that occurs under anaerobic conditions.

-

Entry into the Cell : The small, lipophilic nature of the molecule allows it to readily diffuse across the cell membranes of anaerobic microorganisms.

-

Reductive Activation : Inside the cell, the nitro group of this compound is reduced by electron-transport proteins with low redox potentials, such as ferredoxin. This reduction leads to the formation of short-lived, highly reactive nitroso free radicals and other cytotoxic intermediates.

-

DNA Damage : These reactive intermediates interact with and damage microbial DNA, leading to strand breakage and loss of helical structure. This ultimately results in protein synthesis inhibition and cell death.

Spectrum of Activity

This compound exhibits broad-spectrum activity against anaerobic bacteria and certain protozoa, making it effective in treating infections caused by organisms such as Trichomonas vaginalis and Giardia lamblia.

Resistance

Although rare, resistance to nitroimidazoles has been reported. Mechanisms of resistance can involve decreased uptake of the drug or alterations in the enzymatic pathways responsible for its reductive activation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of pharmacokinetic and pharmacodynamic parameters.

Pharmacokinetic Studies: An Exemplary Protocol

A typical clinical pharmacokinetic study for a nitroimidazole would involve the following steps:

-

Subject Recruitment : Healthy volunteers or patients with specific conditions are enrolled after obtaining informed consent.

-

Drug Administration : A single or multiple doses of the drug are administered through a specific route (e.g., oral, intravenous).

-

Sample Collection : Blood samples are collected at predetermined time points before and after drug administration. Urine and feces may also be collected.

-

Sample Processing : Plasma or serum is separated from blood samples. All biological samples are stored under appropriate conditions (e.g., -80°C) until analysis.

-

Bioanalytical Method : The concentration of the parent drug and its metabolites in the biological samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic Analysis : The concentration-time data are analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters like Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

Pharmacodynamic Studies: Minimum Inhibitory Concentration (MIC) Determination

The MIC is a key pharmacodynamic parameter that measures the in vitro potency of an antimicrobial agent. A standard protocol for MIC determination is as follows:

-

Preparation of Inoculum : A standardized suspension of the target microorganism is prepared.

-

Drug Dilution Series : A series of twofold dilutions of the antimicrobial agent is prepared in a liquid growth medium.

-

Inoculation : Each dilution is inoculated with the microbial suspension.

-

Incubation : The inoculated dilutions are incubated under appropriate conditions (e.g., temperature, anaerobic atmosphere) for a specified period.

-

Determination of MIC : The MIC is the lowest concentration of the drug that completely inhibits the visible growth of the microorganism.

Drug Interactions

Understanding potential drug interactions is critical for the safe and effective use of this compound. Based on the known interactions of metronidazole, several potential interactions for this compound can be anticipated.

-

Alcohol : Co-administration with alcohol can lead to a disulfiram-like reaction, characterized by nausea, vomiting, flushing, and headache.

-

Warfarin : Metronidazole can potentiate the anticoagulant effect of warfarin, increasing the risk of bleeding.

-

Lithium : Concurrent use may lead to increased lithium levels and potential toxicity.

-

CYP450 Enzyme Inducers and Inhibitors : Drugs that induce or inhibit hepatic enzymes may alter the metabolism and clearance of nitroimidazoles. For instance, cimetidine can slow down the metabolism of metronidazole, increasing its levels, while phenobarbital can accelerate its clearance.

Table 2: Potential Drug Interactions for this compound (based on Metronidazole)

| Interacting Drug | Potential Effect | Reference |

| Alcohol | Disulfiram-like reaction | |

| Warfarin | Increased anticoagulant effect | |

| Lithium | Increased lithium levels | |

| Cimetidine | Increased metronidazole levels | |

| Phenobarbital | Decreased metronidazole levels |

Conclusion

This compound, as a nitroimidazole derivative, is expected to share a similar pharmacokinetic and pharmacodynamic profile with metronidazole. This includes excellent oral absorption, wide tissue distribution, hepatic metabolism, and a mechanism of action dependent on the reductive activation of its nitro group, leading to DNA damage in anaerobic microorganisms. While specific quantitative data for this compound is scarce, the extensive knowledge of metronidazole provides a robust framework for its preclinical and clinical development. Further studies are warranted to delineate the specific pharmacokinetic and pharmacodynamic parameters of this compound and to establish its clinical efficacy and safety profile.

References

Isometronidazole: A Technical Guide on its Application as a Hypoxic Cell Sensitizer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hypoxic cells within solid tumors are a significant contributor to radioresistance, limiting the efficacy of radiation therapy. Hypoxic cell sensitizers are compounds designed to increase the sensitivity of these oxygen-deprived cells to radiation, thereby improving therapeutic outcomes. Isometronidazole, a 4-nitroimidazole derivative, has been investigated for its potential as a hypoxic cell sensitizer. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, its mechanism of action, and the experimental protocols relevant to its study. While data specific to this compound is limited, this guide draws upon the broader understanding of nitroimidazole compounds to provide a thorough analysis.

Introduction to Hypoxic Cell Sensitization and Nitroimidazoles

Tumor hypoxia, a state of reduced oxygen availability, is a common feature of solid tumors. This condition arises from a disorganized and inadequate tumor vasculature, leading to areas of cells that are resistant to the cell-killing effects of ionizing radiation. The "oxygen effect" in radiobiology describes the phenomenon where the presence of molecular oxygen enhances the formation of cytotoxic free radicals from radiation-induced DNA damage. In the absence of oxygen, these damaged DNA sites are more likely to be repaired.

Nitroimidazoles are a class of electron-affinic compounds that mimic the sensitizing effect of oxygen in hypoxic cells. Their mechanism of action is predicated on their bioreductive activation under low-oxygen conditions.

This compound: Preclinical and Clinical Evidence

Preclinical Data

Quantitative preclinical data for this compound is sparse in the readily available scientific literature. However, one key study has been repeatedly referenced, indicating its potential as a hypoxic cell sensitizer.

A study by Schreiber et al. investigated the effect of this compound on two human squamous cell carcinoma xenografts, FaDu and GL. The findings suggested that this compound, at a dose of 750 mg/kg, demonstrated efficacy as a hypoxic cell sensitizer in the more severely hypoxic FaDu tumors[1]. Unfortunately, the specific quantitative data from this study, such as sensitizer enhancement ratios (SERs) or tumor growth delay factors, are not detailed in the available abstracts.

To provide context, preclinical studies on other nitroimidazoles, such as misonidazole and nimorazole, have reported SERs in various tumor models, typically ranging from 1.2 to over 2.0, depending on the drug concentration, cell line, and level of hypoxia. For instance, in a C3H mammary carcinoma model, misonidazole at a dose of 1.0 mg/g yielded an enhancement ratio of 2.2.

Table 1: Summary of Preclinical Data for this compound (Qualitative)

| Animal Model/Cell Line | This compound Dose | Observed Effect | Quantitative Data | Reference |

| FaDu human squamous cell carcinoma xenograft (severely hypoxic) | 750 mg/kg | Efficacious as a hypoxic cell sensitizer | Not specified in abstract | Schreiber A, et al. 2004[1] |

| GL human squamous cell carcinoma xenograft (less hypoxic) | 750 mg/kg | Not effective | Not specified in abstract | Schreiber A, et al. 2004[1] |

Clinical Data

A phase II clinical study evaluated the radiosensitizing efficacy of this compound administered intravesically in 25 patients with bladder cancer, compared to a control group of 25 patients who received radiotherapy alone. The study reported a "gain factor of 1.2" for local tumor control in the this compound group.

Table 2: Summary of Clinical Data for this compound in Bladder Cancer

| Study Phase | Number of Patients | Treatment Arm | Control Arm | Primary Endpoint | Reported Outcome | Reference |

| Phase II | 25 | Radiotherapy + Intravesical this compound | Radiotherapy alone | Tumor Regression (6 months post-treatment) | Gain factor of 1.2 in local tumor control | [The radiation-sensitizing effect of this compound following its intravesical application in bladder carcinoma. A clinical phase-II study] |

The term "gain factor" in this context likely represents the ratio of the effect in the treatment group to the effect in the control group, suggesting a 20% improvement in local tumor control with the addition of this compound. However, the full publication with detailed patient characteristics, response rates, and statistical analysis is not readily accessible.

Mechanism of Action

The mechanism of action of this compound as a hypoxic cell sensitizer is believed to be consistent with that of other 2- and 4-nitroimidazoles. This process is initiated by the selective reduction of the nitro group in the hypoxic environment of the tumor.

Caption: Bioreductive activation of this compound in hypoxic cells.

Under hypoxic conditions, intracellular nitroreductases transfer an electron to the nitro group of this compound, forming a nitro radical anion. In the absence of oxygen to reverse this reaction, the radical anion undergoes further reduction to form highly reactive nitroso and hydroxylamine intermediates. These reactive species can then directly cause DNA damage, such as strand breaks and adducts, leading to cell death.

Furthermore, in the context of radiotherapy, these electron-affinic intermediates can "fix" radiation-induced DNA damage by reacting with DNA radicals, making them irreparable and enhancing the lethal effects of radiation.

Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are not available, it is hypothesized that its primary effect is the induction of DNA damage. This would likely activate the DNA Damage Response (DDR) pathway.

References

An In-depth Technical Guide to the Discovery and History of Metronidazole and its Isomer, Isometronidazole

This technical guide provides a comprehensive overview of the discovery, history, and development of the nitroimidazole antibiotic, metronidazole. It also clarifies the identity of isometronidazole as a specific isomer of metronidazole and details the key experimental data and methodologies that have been pivotal in its establishment as an essential medicine. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Identity of this compound

This compound is the common name for the metronidazole isomer 2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanol.[1] It is structurally distinct from metronidazole, where the nitro group is at the 5-position of the imidazole ring.[2] While a known compound, this compound is primarily documented as an impurity of metronidazole (Metronidazole EP Impurity E) and does not have a separate, extensive history of discovery and clinical development.[1] Therefore, this guide will focus on the rich history and technical details of the parent compound, metronidazole, which provides the essential context for understanding its isomers.

Discovery and Developmental History of Metronidazole

The journey of metronidazole from a synthetic derivative to a cornerstone of antimicrobial therapy is a story of serendipity and scientific investigation.

-

1950s: Origins from a Natural Product: Researchers at Rhône-Poulenc in France were screening extracts of Streptomyces spp. for activity against Trichomonas vaginalis. They identified a nitroimidazole compound, azomycin, which showed promise. This led to the synthesis of a series of derivatives, including metronidazole.[3]

-

1959: Emergence as an Antiprotozoal Agent: Metronidazole was specifically developed for the treatment of trichomoniasis, a genital tract infection that was difficult to manage at the time.[4] Its effectiveness against T. vaginalis was quickly established.

-

1962: A Fortuitous Discovery of Antibacterial Activity: The antibacterial properties of metronidazole were discovered by chance when a patient being treated for trichomonad vaginitis also experienced a cure for concurrent bacterial gingivitis.

-

1960s-1970s: Expansion of Therapeutic Use: Following the accidental discovery of its antibacterial effects, research expanded. In 1966, metronidazole was shown to be effective against Entamoeba histolytica, the causative agent of amebic dysentery. Its efficacy against Giardia lamblia was demonstrated in the 1970s. It wasn't until the 1970s that metronidazole became widely used for treating infections caused by anaerobic bacteria like Bacteroides and Clostridium species.

Today, metronidazole is on the World Health Organization's List of Essential Medicines and is used to treat a wide array of infections, including pelvic inflammatory disease, endocarditis, bacterial vaginosis, and Clostridioides difficile colitis.

Physicochemical Properties and Pharmacokinetics

Metronidazole is a synthetic, nitroimidazole-class prodrug. Its chemical and pharmacokinetic properties are crucial to its clinical efficacy.

Table 1: Physicochemical Properties of Metronidazole

| Property | Value |

| IUPAC Name | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol |

| Molecular Formula | C6H9N3O3 |

| Molar Mass | 171.156 g·mol−1 |

| CAS Number | 443-48-1 |

| Water Solubility | 10 mg/mL at 20 °C |

Sources:

Table 2: Pharmacokinetic Parameters of Metronidazole

| Parameter | Value |

| Bioavailability (Oral) | ~80% |

| Protein Binding | <20% |

| Metabolism | Hepatic |

| Elimination Half-life | ~8 hours |

| Excretion | Primarily Urine (77%) |

Source:

Mechanism of Action

Metronidazole's antimicrobial activity is selective for anaerobic and microaerophilic pathogens. This selectivity is due to its mechanism of action, which requires reductive activation.

-

Cellular Uptake: As a small, uncharged molecule, metronidazole passively diffuses across the cell membranes of both aerobic and anaerobic microorganisms.

-

Reductive Activation: Inside anaerobic bacteria and certain protozoa, the drug's nitro group is reduced by low-redox-potential electron transport proteins, such as ferredoxin or flavodoxin. This process is unique to anaerobes, which keeps the drug inactive in human cells and aerobic bacteria.

-

Formation of Cytotoxic Intermediates: The reduction process creates highly reactive nitroso free radicals and other cytotoxic intermediates.

-

DNA Damage: These reactive intermediates interact with microbial DNA, causing a loss of the helical structure, strand breakage, and inhibition of nucleic acid synthesis. This disruption of DNA ultimately leads to cell death.

Figure 1. Mechanism of action of Metronidazole.

Key Experimental Protocols

The development and understanding of metronidazole have been underpinned by specific experimental methodologies.

The synthesis of metronidazole typically involves a two-step process starting from 2-methylimidazole.

Protocol:

-

Nitration: 2-methylimidazole is nitrated using a mixture of nitric acid and sulfuric acid to produce 2-methyl-5-nitroimidazole.

-

Alkylation: The resulting 2-methyl-5-nitroimidazole is then reacted with 2-chloroethanol or ethylene oxide in a suitable solvent. The reaction mixture is heated, and after completion, the pH is adjusted to precipitate the product.

-

Purification: The crude metronidazole is then purified by recrystallization from a solvent like ethanol.

Source:

Figure 2. Simplified synthesis workflow for Metronidazole.

A standard protocol for determining the antimicrobial susceptibility of anaerobic bacteria to metronidazole is the agar dilution method.

Protocol:

-

Media Preparation: A series of agar plates (e.g., Brucella agar supplemented with hemin and vitamin K1) are prepared, each containing a different, twofold serial dilution of metronidazole. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: A standardized suspension of the anaerobic bacterium to be tested is prepared, typically to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: The surfaces of the agar plates are spot-inoculated with the bacterial suspension.

-

Incubation: The plates are incubated under anaerobic conditions at a specified temperature (e.g., 35-37°C) for a defined period (e.g., 48 hours).

-

Result Interpretation: The MIC is determined as the lowest concentration of metronidazole that completely inhibits the visible growth of the bacterium.

Figure 3. Experimental workflow for MIC determination.

Conclusion

Metronidazole's evolution from a targeted antiprotozoal to a broad-spectrum anaerobic antimicrobial agent highlights a significant chapter in pharmaceutical history. Its discovery, rooted in natural product screening and advanced through serendipitous clinical observation, has provided a vital tool against a wide range of infections. While its isomer, this compound, is a recognized chemical entity, its significance is primarily as a structural variant and impurity of the parent drug. The enduring efficacy of metronidazole, underpinned by its unique anaerobic-specific mechanism of action, ensures its continued importance in clinical practice.

References

- 1. CAS 705-19-1: this compound | CymitQuimica [cymitquimica.com]

- 2. Metronidazole | C6H9N3O3 | CID 4173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Why Metronidazole Is Active against both Bacteria and Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review on metronidazole: an old warhorse in antimicrobial chemotherapy | Parasitology | Cambridge Core [cambridge.org]

An In-Depth Technical Guide to the Solubility and Stability of Metronidazole

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of metronidazole, a widely used antimicrobial agent. The data and protocols presented herein are essential for the formulation development, quality control, and regulatory submission of metronidazole-containing drug products. It is important to note that while the query specified isometronidazole, the available scientific literature predominantly focuses on metronidazole. Given their structural similarity, the data on metronidazole serves as a critical reference.

Solubility Profile of Metronidazole

The solubility of a drug substance is a critical physicochemical property that influences its dissolution rate and bioavailability. Metronidazole is described as slightly soluble in water and alcohol[1]. Its aqueous solubility is temperature-dependent, increasing as the temperature rises[2].

Aqueous and Solvent Solubility

The solubility of metronidazole has been determined in various solvents and binary solvent blends. The data indicates that its solubility is influenced by the polarity of the solvent system.

Table 1: Solubility of Metronidazole in Various Solvents

| Solvent System | Temperature (°C) | Solubility | Reference |

| Water | 20 | 8.3 mg/mL | [2] |

| Water | 26 | 8.8 mg/mL | [2] |

| Water | 30 | 11.4 mg/mL | [2] |

| Suspension Formulation | 25 | 6.0 mg/mL | |

| Ethanol | Not Specified | ~5 mg/mL | |

| Dioxane-water blends | 35 | Variable (Bell-shaped curve) | |

| 2-(2-ethoxyethoxy)ethanol + water | 25.15 - 60.15 | Variable (Increases with temperature) | |

| Solid Dispersion (PEG-1500, 1:3 ratio) | 37 | 10.244 mg/mL | |

| Solid Dispersion (PEG-1500, 1:5 ratio) | 37 | 10.534 mg/mL |

Note: PEG refers to Polyethylene Glycol.

pH-Dependent Solubility

The pH of the medium plays a significant role in the solubility of ionizable drugs like metronidazole, which has a pKa of 2.6. A saturated aqueous solution of metronidazole has a pH of 5.8. While detailed quantitative data on solubility across a wide pH range was not extensively available in the reviewed literature, it is established that for weakly basic drugs, solubility generally increases in acidic pH due to the formation of more soluble salts.

Stability Profile of Metronidazole

Stability testing is crucial to ensure that a drug product maintains its quality, safety, and efficacy throughout its shelf life. Metronidazole's stability is affected by several factors, including pH, temperature, and light.

pH and Temperature Stability

Metronidazole exhibits maximum stability in the pH range of 4 to 6. The degradation of metronidazole in aqueous solutions generally follows pseudo-first-order kinetics.

Table 2: Stability of Metronidazole under Various Conditions

| Product Type | Storage Conditions | Duration | Observations | Reference |

| Oral Suspension (50 mg/mL) | 4°C and 25°C/60% RH | 90 days | Remained within ±10% of initial concentration. pH, color, odor, and resuspendability were unchanged. | |

| Intravenous Infusion | 40°C and 50°C | 90 days | Good stability. Degradation followed pseudo-first-order kinetics. | |

| Tablets | 4°C, 20°C, 40°C (75% RH) | 12 months | Complied with USP specifications. Degradation was slowest at 20°C. | |

| Aqueous Solution (pH 3.1-9.9) | Accelerated | Not Specified | Maximum stability at pH 5.6. Degradation rate is pH-dependent. |

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and establish the intrinsic stability of a drug molecule. These studies involve exposing the drug to more severe conditions than those used for accelerated stability testing.

Table 3: Summary of Forced Degradation Studies on Metronidazole

| Stress Condition | Reagent/Details | Outcome | Reference |

| Acid Hydrolysis | 1.0N HCl, refluxed for 6 hours at 60°C | Mild degradation | |

| Base Hydrolysis | 1.0N NaOH, refluxed for 6 hours at 60°C | Significant degradation | |

| Oxidative Degradation | Not specified | Mild degradation | |

| Thermal Degradation | Dry heat | Stable | |

| Photolytic Degradation | UV light (254 nm) | Accelerated degradation compared to light-protected samples |

Experimental Protocols

Detailed and validated methodologies are fundamental for obtaining reliable solubility and stability data. The following sections outline generalized protocols based on methods described in the literature.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol is based on the method described for determining the solubility of metronidazole in binary solvent blends.

-

Preparation of Solvent Systems: Prepare a series of 15 mL solvent blends (e.g., dioxane-water) in screw-capped vials.

-

Sample Addition: Add an excess amount of metronidazole powder to each vial.

-

Equilibration: Place the vials in a thermostatic water bath maintained at a constant temperature (e.g., 35 ± 0.2°C) and agitate to allow the system to reach equilibrium.

-

Sample Withdrawal and Filtration: After equilibration, carefully withdraw a sample from the supernatant and filter it to remove any undissolved solid particles.

-

Analysis: Analyze the concentration of metronidazole in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry at a specific wavelength (e.g., 273 nm).

-

Calculation: Calculate the solubility of metronidazole in each solvent system based on the concentration of the saturated solution.

Protocol for Forced Degradation Study

This protocol is a generalized procedure based on ICH guidelines and information from various forced degradation studies.

-

Preparation of Stock Solution: Prepare a stock solution of metronidazole at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution and an acidic solution (e.g., 1.0N HCl).

-

Reflux the mixture for a specified period (e.g., 6 hours) at a controlled temperature (e.g., 60°C).

-

Cool the solution and neutralize it before analysis.

-

-

Base Hydrolysis:

-

Mix equal volumes of the stock solution and a basic solution (e.g., 1.0N NaOH).

-

Reflux the mixture under the same conditions as the acid hydrolysis.

-

Cool and neutralize the solution before analysis.

-

-

Oxidative Degradation:

-

Treat the stock solution with an oxidizing agent (e.g., hydrogen peroxide).

-

Store the solution under controlled conditions for a specified duration.

-

-

Thermal Degradation:

-

Expose the solid drug substance or a solution to dry heat at an elevated temperature.

-

-

Photolytic Degradation:

-

Expose the drug solution to a combination of UV and visible light, as specified in ICH Q1B guidelines. A control sample should be protected from light.

-

-

Analysis:

-

Analyze all stressed samples and a control sample using a stability-indicating analytical method (e.g., HPLC).

-

Determine the percentage of degradation and identify any degradation products.

-

Visualizations

Conceptual Degradation Pathway of Metronidazole

The following diagram illustrates a simplified, conceptual degradation pathway for metronidazole under hydrolytic stress conditions, leading to the formation of degradation products.

Caption: Conceptual diagram of metronidazole degradation under hydrolytic stress.

Experimental Workflow for a Forced Degradation Study

This diagram outlines the general workflow for conducting a forced degradation study of a drug substance.

Caption: General workflow for a forced degradation study.

References

Methodological & Application

Application Note: Analytical Methods for the Detection of Isometronidazole

Audience: Researchers, scientists, and drug development professionals.

Introduction Isometronidazole, an isomer of Metronidazole, is a crucial nitroimidazole antibiotic and antiprotozoal agent. Metronidazole is widely used to treat infections caused by anaerobic bacteria and protozoa by inhibiting nucleic acid synthesis within these microbial cells. Given its therapeutic importance, accurate and reliable quantitative analysis is essential for quality control in pharmaceutical formulations, pharmacokinetic studies in biological matrices, and monitoring in environmental samples. This document provides detailed protocols and comparative data for several analytical techniques used for the determination of Metronidazole, the principles of which are directly applicable to its isomer, this compound. The methods covered include High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Electrochemical Analysis. All methods are presented with validation parameters as per International Conference on Harmonisation (ICH) guidelines to ensure suitability for their intended purpose.[1][2][3][4]

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a premier technique for the separation, identification, and quantification of this compound. Its high resolution and sensitivity make it suitable for complex matrices like plasma and for the precise assay of pharmaceutical forms. It can be coupled with various detectors, most commonly UV and Mass Spectrometry (MS).

HPLC with UV Detection (HPLC-UV)

This method is widely used for routine quality control of this compound in pharmaceutical dosage forms due to its simplicity, cost-effectiveness, and robustness.

Experimental Protocol: HPLC-UV for Pharmaceutical Suspensions

This protocol is adapted from a method validated for analyzing extemporaneous metronidazole suspensions.

-

Instrumentation:

-

HPLC system with a UV detector.

-

C18 column (150 x 4.6 mm, 5.0 µm particle size).

-

-

Reagents and Materials:

-

Methanol (HPLC grade).

-

Water (HPLC grade).

-

This compound reference standard.

-

Mobile Phase: Water:Methanol (80:20 v/v).

-

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound reference standard in the mobile phase.

-

Perform serial dilutions from the stock solution to create a series of calibration standards within the concentration range of 5–25 µg/mL.

-

-

Sample Preparation (from Suspension):

-

Accurately weigh a portion of the suspension equivalent to a known amount of this compound.

-

Dissolve the sample in the mobile phase.

-

Use sonication if necessary to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Mobile Phase: Water:Methanol (80:20 v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column: C18 (150 x 4.6 mm, 5.0 µm)

-

Detection Wavelength: 254 nm

-

Retention Time: Approximately 7.75 min (will vary based on exact system).

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

-

Workflow for HPLC-UV Analysis

Caption: General workflow for this compound quantification by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical applications requiring high sensitivity and selectivity, such as quantifying this compound in human plasma, LC-MS/MS is the method of choice.

Experimental Protocol: LC-MS/MS for Human Plasma

This protocol is based on a validated method for quantifying metronidazole in human plasma for bioequivalence studies.

-

Instrumentation:

-

Liquid Chromatography system coupled with a triple quadrupole mass spectrometer.

-

Electrospray Ionization (ESI) source, operated in positive ion mode.

-

Reversed-phase C18 column.

-

-

Reagents and Materials:

-

Acetonitrile (LC-MS grade).

-

Ammonium formate or acetate.

-

Formic acid.

-

This compound reference standard.

-

Internal Standard (IS), e.g., Zidovudine or Metronidazole-d4.

-

Mobile Phase: Acetonitrile and 10 mM Ammonium Acetate (80:20, v/v) with 0.1% formic acid.

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of human plasma, add the Internal Standard solution.

-

Add ethyl acetate for liquid-liquid extraction.

-

Vortex the mixture and then centrifuge to separate the layers.

-

Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

-

-

LC-MS/MS Conditions:

-

Column: Varian C18 Microssorb (150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile and 10 mM Ammonium Acetate (80:20, v/v) with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min (with splitter).

-

Ionization: Positive Ion Electrospray (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Metronidazole: m/z 171.97 -> 127.97

-

Zidovudine (IS): m/z 268.08 -> 126.96

-

-

-

Data Analysis:

-

Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve by plotting the peak area ratios against the concentrations of the prepared standards.

-

Determine the concentration in unknown samples from the curve.

-

Workflow for LC-MS/MS Analysis

Caption: Workflow for this compound quantification in plasma by LC-MS/MS.

HPLC Methods: Quantitative Data Summary

| Method | Matrix | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |

| HPLC-UV | Pharmaceutical Suspension | 5 - 25 | 0.0081 | 0.2460 | 80 - 120 | |

| HPLC-UV | Pure Form / Urine | 5 - 75 | 0.78 | 2.37 | 98.65 - 101.35 | |

| HPLC-UV | Pharmaceutical Formulation | 10 - 1000 | 0.0158 | - | - | |

| LC-MS/MS | Human Plasma | 0.05 - 8.00 | - | 0.05 | - | |

| LC-MS/MS | Human Plasma | 0.01 - 10.0 | - | 0.01 | - | |

| UPLC-MS/MS | Human Plasma | 0.1 - 300 µM | - | 0.1 µM | 88 - 99 |

UV-Visible Spectrophotometry

UV-Visible Spectrophotometry is a simple, rapid, and cost-effective method suitable for the quantification of this compound in bulk drug and simple pharmaceutical formulations. The method relies on measuring the absorbance of the drug at its wavelength of maximum absorption (λmax).

Experimental Protocol: UV-Visible Spectrophotometry

This protocol is based on a validated method for the estimation of metronidazole in tablet dosage forms.

-

Instrumentation:

-

Double-beam UV/Visible Spectrophotometer with 1 cm matched quartz cells.

-

-

Reagents and Materials:

-

0.1 N Hydrochloric Acid (HCl).

-

This compound reference standard.

-

-

Standard Solution Preparation:

-

Prepare a stock solution (e.g., 100 µg/mL) by accurately weighing the this compound reference standard and dissolving it in 0.1 N HCl.

-

From the stock solution, prepare a series of dilutions to obtain concentrations ranging from 1-40 µg/mL.

-

-

Sample Preparation (from Tablets):

-

Weigh and finely powder a number of tablets (e.g., 10).

-

Accurately weigh a quantity of the powder equivalent to a known amount of this compound (e.g., 40 mg) and transfer it to a 100 mL volumetric flask.

-

Add 0.1 N HCl, sonicate to dissolve, and dilute to volume.

-

Filter the solution using Whatman filter paper.

-

Make further suitable dilutions of the filtrate with 0.1 N HCl to bring the concentration within the linear range.

-

-

Analytical Procedure:

-

Scan the standard solution from 200-400 nm against a 0.1 N HCl blank to determine the λmax. The λmax for Metronidazole is typically found around 275-277 nm or 320 nm depending on the solvent.

-

Measure the absorbance of all standard and sample solutions at the determined λmax.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus concentration for the standard solutions.

-

Calculate the concentration of this compound in the sample solution using the regression equation from the calibration curve.

-

Workflow for UV-Vis Spectrophotometric Analysis

Caption: Workflow for this compound quantification by UV-Vis Spectrophotometry.

UV-Vis Methods: Quantitative Data Summary

| Solvent / Diluent | λmax (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |

| 0.1 N HCl | 275 | 5 - 40 | - | - | |

| 0.1 N HCl | 277 | 1 - 10 | - | - | |

| Water | 320 | 2 - 12 | - | - | |

| 1M Nicotinamide | 320 | 1 - 15 | 0.4277 | 1.2961 | |

| 0.1 N HCl | 268 | 1 - 10 | - | - |

Electrochemical Methods